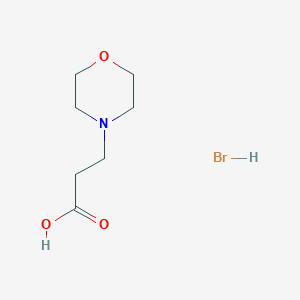
8-Hydroxy-2-quinolinesulfonic acid monohydrate
説明
8-Hydroxy-2-quinolinesulfonic acid monohydrate is a compound with the empirical formula C9H7NO4S · H2O and a molecular weight of 243.24 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of 8-Hydroxy-2-quinolinesulfonic acid monohydrate consists of a phenol ring fused with a pyridine ring . The compound’s SMILES string is O.Oc1cccc2ccc (nc12)S (O) (=O)=O .
科学的研究の応用
Antifungal Applications
Research has demonstrated that 8-hydroxyquinoline derivatives, including 8-hydroxy-2-quinolinesulfonic acid, possess significant antifungal properties. These compounds have been investigated for their mechanisms of action against Candida species and dermatophytes. For example, clioquinol and its derivatives can damage fungal cell walls and inhibit the formation of pseudohyphae, which are critical for the virulence of certain fungi. Other studies focused on the ability of these compounds to compromise the integrity of cytoplasmic membranes, highlighting their broad antifungal spectrum and reinforcing their potential for new antifungal drug development (Pippi et al., 2018) (Pippi et al., 2017).
Electrochemical Applications
8-Hydroxyquinoline derivatives have been studied for their electrochemical behaviors, offering insights into their potential applications in analytical chemistry. For instance, the electrochemical reduction mechanisms of these compounds have been explored through various techniques, providing a foundation for their use in electrochemical sensors or as electroactive materials in various applications (Menek & Karaman, 2005).
Synthesis and Structural Studies
Scientific research has also delved into the synthesis and structural characterization of 8-hydroxyquinoline derivatives. Studies have described the preparation of novel compounds, their structural elucidation, and the exploration of their physical and chemical properties. This research is crucial for understanding the reactivity and potential applications of these compounds in material science, pharmaceuticals, and chemical synthesis (Skrzypek & Suwińska, 2007).
Antimicrobial and Cytotoxic Agents
The quinoline moiety, including 8-hydroxyquinoline and its derivatives, has been linked to a range of biological activities. Synthesis efforts have aimed at creating compounds with potential as antimicrobial and cytotoxic agents, addressing the need for new therapeutic options against microbial infections and cancer. These studies underscore the diversity of biological activities possessed by 8-hydroxyquinoline derivatives and their importance in medicinal chemistry (Farhan & Saour, 2017).
Corrosion Inhibition
The application of 8-hydroxyquinoline derivatives in corrosion inhibition has been explored, with studies demonstrating their effectiveness in protecting metals from corrosion in various environments. This research has implications for industrial applications where metal preservation is crucial, including in the construction and automotive sectors (Achary et al., 2008).
Safety And Hazards
特性
IUPAC Name |
8-hydroxyquinoline-2-sulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S.H2O/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14;/h1-5,11H,(H,12,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDVWNIJUCGABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716774 | |
| Record name | 8-Hydroxyquinoline-2-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-2-quinolinesulfonic acid monohydrate | |
CAS RN |
20946-17-2 | |
| Record name | 8-Hydroxyquinoline-2-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxy-2-quinolinesulfonic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B1425534.png)



